ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

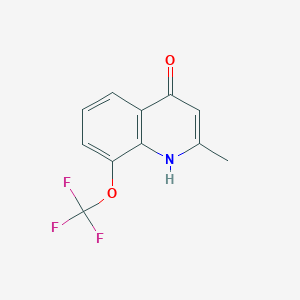

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a chemical compound with the IUPAC name ethyl (E)-2-methyl-3-(pyridin-3-yl)acrylate . It has a molecular weight of 191.23 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is 1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3/b9-7+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a liquid at room temperature . It has a molecular weight of 191.23 .Applications De Recherche Scientifique

Anticancer Activity

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate: has shown potential in anticancer research, particularly in the synthesis of compounds that exhibit activity against lung cancer . The compound’s derivatives can be designed to inhibit specific pathways involved in cancer cell proliferation, making it a valuable asset in the development of targeted cancer therapies.

Antimicrobial and Antifungal Properties

This compound is also instrumental in creating derivatives with significant antimicrobial and antifungal properties. These derivatives can be effective against specialized aquatic bacterial species, as well as Gram-positive and Gram-negative species, offering a broad spectrum of potential applications in combating infectious diseases .

Antioxidant Properties

The antioxidant activity of derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has been evaluated, suggesting its use in the prevention of oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and contribute to the treatment of various chronic conditions .

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a fundamental aspect of drug design and discovery. This compound serves as a precursor in reactions leading to the construction of heterocycles, which are core structures in many pharmaceuticals . The ability to synthesize diverse heterocyclic compounds expands the possibilities for new drug development.

Anti-Tubercular Agents

Research has indicated that derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate could be potent anti-tubercular agents. The design and synthesis of these derivatives aim to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which remains a significant global health challenge .

Anti-Gastric Cancer Activity

In the context of gastric cancer, this compound is an important intermediate in the synthesis of drugs like Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases. Its role in the development of anti-gastric cancer agents highlights its importance in medicinal chemistry .

Inhibitors of Receptor Tyrosine Kinase

The compound’s derivatives have been studied as inhibitors of receptor tyrosine kinase, which are enzymes that play a key role in the signaling pathways of cells. By inhibiting these enzymes, it’s possible to control abnormal cell growth and proliferation, which is essential in the treatment of various cancers .

Pharmacokinetics Profiles

Lastly, the pharmacokinetics profiles of derivatives of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate are evaluated to understand their behavior within the body. This includes absorption, distribution, metabolism, and excretion, which are critical factors in drug development and therapeutic efficacy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde followed by a Michael addition reaction with methyl vinyl ketone. The resulting product is then esterified with ethanol to yield the final compound.", "Starting Materials": [ "Ethyl acetoacetate", "3-pyridinecarboxaldehyde", "Methyl vinyl ketone", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide to yield ethyl 3-(pyridin-3-yl)but-2-enoate.", "Step 2: Methyl vinyl ketone is added to the reaction mixture and a Michael addition reaction occurs to yield ethyl 2-methyl-3-(pyridin-3-yl)but-2-enoate.", "Step 3: The final compound, ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate, is obtained by esterification of ethyl 2-methyl-3-(pyridin-3-yl)but-2-enoate with ethanol in the presence of a catalyst such as sulfuric acid." ] } | |

Numéro CAS |

388075-77-2 |

Formule moléculaire |

C11H13NO2 |

Poids moléculaire |

191.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.